Benzyl[(2-bromo-3-fluorophenyl)methyl]amine
Overview
Description
Benzyl[(2-bromo-3-fluorophenyl)methyl]amine is an organic compound characterized by the presence of a benzyl group attached to an amine, with a 2-bromo-3-fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(2-bromo-3-fluorophenyl)methyl]amine typically involves the reaction of benzylamine with 2-bromo-3-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents like tetrahydrofuran or toluene.
Major Products Formed:
Substitution Reactions: Formation of substituted benzylamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
Benzyl[(2-bromo-3-fluorophenyl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl[(2-bromo-3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromo and fluoro substituents can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.
Comparison with Similar Compounds
- Benzyl[(2-chloro-3-fluorophenyl)methyl]amine
- Benzyl[(2-bromo-4-fluorophenyl)methyl]amine
- Benzyl[(2-bromo-3-chlorophenyl)methyl]amine
Comparison: Benzyl[(2-bromo-3-fluorophenyl)methyl]amine is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring. This unique arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of both bromo and fluoro groups can enhance its chemical stability and biological activity compared to compounds with only one of these substituents.
Properties
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN/c15-14-12(7-4-8-13(14)16)10-17-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCHOGSMIBOSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=C(C(=CC=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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